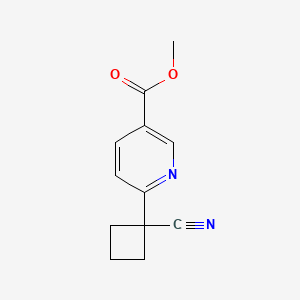

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate

Description

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate is a pyridine-based derivative characterized by a methyl ester group at the 3-position and a 1-cyanocyclobutyl substituent at the 6-position of the pyridine ring. This compound belongs to the class of heterocyclic aromatic molecules, which are pivotal in medicinal chemistry and materials science due to their structural versatility and reactivity. The presence of the nitrile (cyan) group on the cyclobutyl ring introduces unique electronic and steric properties, making it a candidate for further chemical modifications, such as hydrolysis or nucleophilic additions.

Propriétés

IUPAC Name |

methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11(15)9-3-4-10(14-7-9)12(8-13)5-2-6-12/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZKBRHLDQXBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2(CCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyanocyclobutyl group, followed by its attachment to the pyridine ring. The esterification of the carboxylic acid group with methanol completes the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclobutyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Applications De Recherche Scientifique

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The cyanocyclobutyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituent at the pyridine’s 6-position. Below is a comparative analysis of key derivatives:

Structural and Functional Group Analysis

*Estimated based on structural analogs.

Key Observations:

- Aminophenyl and methylaminomethyl groups offer hydrogen-bonding capabilities, which may improve solubility in polar solvents and interactions with biological targets .

Research Findings and Gaps

- Heterocyclic Amine Carcinogenicity: highlights that amino-substituted pyridines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) form DNA adducts, but nitriles like the target compound may lack this mechanism, suggesting a safer profile .

- Synthetic Challenges: The cyclobutyl nitrile group’s synthesis likely involves complex steps (e.g., [2+2] cycloaddition), contrasting with simpler alkylation or arylation methods used for aminophenyl analogs .

Activité Biologique

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate is an emerging compound in medicinal chemistry, notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate has the molecular formula and a CAS number of 2155855-35-7. The compound features a pyridine ring with a cyano-substituted cyclobutyl group, which contributes to its distinct biological properties. The presence of the carboxylate moiety enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Biological Activity

Preliminary studies have indicated that methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cellular pathways. Notably, it has been identified as an inhibitor of the E3 ubiquitin ligase Cbl-b, a critical regulator in immune responses and cancer progression. This inhibition suggests potential applications in treating cancer and autoimmune diseases.

The compound's mechanism of action is primarily linked to its ability to bind to specific proteins involved in signaling pathways. Initial interaction studies suggest that methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate may modulate the activity of these proteins, influencing various cellular processes. Further research is necessary to elucidate these interactions fully and their implications for drug design.

Comparative Analysis with Similar Compounds

In understanding the biological activity of methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 6-methylpyridine-2-carboxylate | 13602-11-4 | 0.89 |

| Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 | 0.91 |

| Methyl 6-(aminomethyl)picolinate hydrochloride | 171670-23-8 | 0.84 |

Methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate stands out due to its unique substitution pattern, which may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have begun to explore the therapeutic potential of methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate in various contexts:

- Cancer Treatment : In vitro studies have demonstrated that the compound can inhibit tumor cell proliferation by targeting specific oncogenic pathways associated with Cbl-b regulation. This suggests a potential role in cancer therapy, particularly for tumors driven by dysregulated immune responses.

- Autoimmune Diseases : The modulation of immune responses through Cbl-b inhibition indicates that this compound may also be beneficial in treating autoimmune disorders where immune regulation is compromised.

- Pharmacokinetics : Initial pharmacokinetic studies are being conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 6-(1-cyanocyclobutyl)pyridine-3-carboxylate, which are crucial for understanding its therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.